An In-depth Technical Guide to N-Butyl-1H-indol-2-amine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to N-Butyl-1H-indol-2-amine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminoindole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to numerous pharmaceuticals.[1][2] Within this privileged scaffold, 2-aminoindoles have emerged as particularly valuable fragments in drug discovery.[1][2] Their unique electronic and structural features, including a planar aromatic system with adjacent hydrogen bond donors, allow for potent and specific interactions with various protein targets.[1][2] This has led to the development of 2-aminoindole derivatives as inhibitors of enzymes like IκB kinase and phosphodiesterase-V, as well as agents with hypotensive, diuretic, and appetite-suppressant properties.[1][2] N-Butyl-1H-indol-2-amine, the subject of this guide, represents a specific embodiment of this important chemical class, offering a platform for further exploration and development in various therapeutic areas.
Part 1: Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is paramount for its successful application in research and development. While comprehensive experimental data for N-Butyl-1H-indol-2-amine is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from related compounds.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| CAS Number | 31722-55-1 | |
| InChI Key | WNDBDNFQXOOJHN-UHFFFAOYSA-N |
Predicted Physical Properties
The physical properties of amines are significantly influenced by their ability to form hydrogen bonds.[3][4] Primary and secondary amines, such as N-Butyl-1H-indol-2-amine, can act as both hydrogen bond donors and acceptors, leading to higher boiling points than alkanes of similar molecular weight.[3][4] Their solubility in water is generally good for smaller molecules but decreases as the carbon chain length increases.[5][6]
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | Colorless to yellow liquid or low-melting solid | Similar to other amines which can acquire a yellow color upon storage in air.[7] |
| Boiling Point | Higher than non-polar compounds of similar MW | Due to intermolecular hydrogen bonding. For comparison, n-butylamine (MW 73.14) boils at 77-79 °C.[7] |
| Melting Point | Not readily available; likely a low-melting solid or liquid at room temperature | |
| Solubility | Soluble in many organic solvents.[7] Limited to moderate solubility in water. | The butyl group decreases water solubility compared to smaller amines.[5][6] |
Part 2: Synthesis and Reactivity
The synthesis of 2-aminoindoles can be achieved through various strategies.[1][2] A common and effective approach involves the cyclization of a suitably substituted aniline derivative. Here, we present a plausible and detailed synthetic protocol for N-Butyl-1H-indol-2-amine, adapted from established methods for related 2-aminoindole derivatives.[2]
Proposed Synthetic Pathway: Reductive Cyclization
A prevalent method for synthesizing 2-aminoindoles involves the reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization.[2]
Caption: Proposed synthetic workflow for N-Butyl-1H-indol-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of the Intermediate 2-Cyano-2-(2-nitrophenyl)-N-butylacetamide
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the carbanion generated from N-butyl-2-cyanoacetamide attacks the electron-deficient aromatic ring of 2-fluoronitrobenzene. The nitro group is crucial as a strong electron-withdrawing group to activate the ring towards nucleophilic attack. Sodium hydride is a strong base suitable for deprotonating the α-carbon of the cyanoacetamide.[2]
-
Procedure:
-
To a stirred solution of N-butyl-2-cyanoacetamide (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-fluoronitrobenzene (1.05 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Step 2: Reductive Cyclization to N-Butyl-1H-indol-2-amine
-
Rationale: The nitro group of the intermediate is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent cyano group to form the 2-aminoindole ring. A common and effective reducing system for this transformation is zinc powder in the presence of an acid and a Lewis acid catalyst like ferric chloride.[2]
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.
-
Add ferric chloride (FeCl₃, catalytic amount) and zinc powder (excess, e.g., 5-10 eq) to the solution.
-
Add concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the excess zinc and other solids.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Butyl-1H-indol-2-amine.
-
Part 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the expected spectral characteristics for N-Butyl-1H-indol-2-amine.
Infrared (IR) Spectroscopy
-
N-H Stretching: Primary and secondary amines exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[8][9] As a secondary amine within the indole ring and a primary amine exocyclic to the butyl group, expect one or two bands in this region. The indole N-H stretch is typically a sharp band around 3400 cm⁻¹.[8]
-
C-N Stretching: Aliphatic C-N stretching vibrations are typically observed in the 1020-1250 cm⁻¹ region, while aromatic C-N stretches appear at 1250-1335 cm⁻¹.[8]
-
N-H Bending: A primary amine N-H bend is expected around 1580-1650 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the downfield region, typically between δ 7.0 and 8.0 ppm.[10]
-
Indole N-H Proton: The proton on the indole nitrogen will likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.[9][10]
-
Amine N-H₂ Protons: The protons of the primary amino group will also likely appear as a broad signal.[9][10] Addition of D₂O should lead to the disappearance of both N-H signals due to proton exchange.[9]
-
Butyl Group Protons: The protons of the n-butyl group will show characteristic signals in the aliphatic region (δ 0.9-3.5 ppm), with the protons on the carbon adjacent to the nitrogen appearing more downfield due to the deshielding effect of the nitrogen atom.[10]
-
-
¹³C NMR:
-
Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).[10]
-
C2 Carbon: The carbon atom at the 2-position of the indole ring, bonded to the amino group, will have a characteristic chemical shift.
-
Butyl Group Carbons: The four carbons of the n-butyl group will appear in the aliphatic region of the spectrum.[10]
-
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.27). According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[9]
-
Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the butyl group and other fragments related to the indole core.
Part 4: Safety and Handling
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from heat, sparks, and open flames.[11] It may be beneficial to handle and store the compound under an inert atmosphere (e.g., nitrogen) to prevent oxidation, as indole-containing compounds can be sensitive to air and light.[16]
-
In case of Exposure:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11][12]
-
Part 5: Potential Applications in Drug Development
The 2-aminoindole scaffold is a versatile platform for the design of new therapeutic agents.[1][17][18] The introduction of an N-butyl group can modulate the compound's lipophilicity and its interaction with biological targets. Potential areas of application for N-Butyl-1H-indol-2-amine and its derivatives include:
-
Enzyme Inhibition: As seen with other 2-aminoindoles, this compound could be explored as an inhibitor for various kinases, phosphodiesterases, or other enzymes implicated in disease.[1][17]
-
Receptor Modulation: The indole nucleus is a common feature in ligands for various receptors, including serotonin and melatonin receptors.
-
Antimicrobial and Antiviral Agents: The indole core is present in many natural and synthetic compounds with antimicrobial and antiviral activities.[19]
-
Anti-inflammatory Agents: Some indole derivatives have shown potent anti-inflammatory effects.[17][18]
Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to fully elucidate the therapeutic potential of N-Butyl-1H-indol-2-amine.
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